3-(4-Bromothiophen-3-yl)propanoic acid
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Overview
Description
3-(4-Bromothiophen-3-yl)propanoic acid is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 4-position of the thiophene ring and a propanoic acid group attached to the 3-position.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Bromothiophen-3-yl)propanoic acid are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Ongoing research will likely provide insights into these effects and how they contribute to the compound’s overall activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-3-yl)propanoic acid typically involves the bromination of thiophene derivatives followed by the introduction of the propanoic acid group. One common method involves the bromination of 3-thiophenylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetic acid or dichloromethane; room temperature to mild heating.
Reduction: Lithium aluminum hydride, borane; solvents like ether or THF; low temperatures to room temperature.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the carboxylic acid group.
Scientific Research Applications
3-(4-Bromothiophen-3-yl)propanoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of conductive polymers and organic semiconductors due to its thiophene core.
Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicinal Chemistry: Explored for its potential use in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorothiophen-3-yl)propanoic acid
- 3-(4-Fluorothiophen-3-yl)propanoic acid
- 3-(4-Methylthiophen-3-yl)propanoic acid
Uniqueness
3-(4-Bromothiophen-3-yl)propanoic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens or substituents might not. For example, the bromine atom can be easily substituted with various nucleophiles, making it a valuable intermediate in organic synthesis. Additionally, the electronic properties imparted by the bromine atom can influence the behavior of the compound in materials science applications .
Properties
IUPAC Name |
3-(4-bromothiophen-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c8-6-4-11-3-5(6)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDONTIWPSHQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1531051-34-9 |
Source
|
Record name | 3-(4-bromothiophen-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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